PF-04447943 Human Clinical Efficacy: Placebo-Controlled Phase II ADAS-Cog Data
In a 12-week Phase II multicenter trial in mild-to-moderate Alzheimer's disease (n=191), PF-04447943 25 mg BID produced a mean baseline-adjusted ADAS-cog decrease of -1.91 points (SE=0.54) versus placebo decrease of -1.60 points (SE=0.50), yielding a treatment difference of -0.31 points (90% CI: -1.52 to 0.90), which was not statistically significant [1]. This dataset establishes the benchmark efficacy profile against which all PDE9A inhibitors for Alzheimer's research must be compared. While BAY 73-6691 and preclinical compounds lack any human efficacy data, PF-04447943 provides a quantitatively defined baseline for hypothesis generation regarding PDE9A inhibition in human cognition.
| Evidence Dimension | Cognitive efficacy (ADAS-cog change from baseline) |
|---|---|
| Target Compound Data | -1.91 points (SE=0.54) |
| Comparator Or Baseline | Placebo: -1.60 points (SE=0.50) |
| Quantified Difference | -0.31 points (90% CI: -1.52 to 0.90); p=NS |
| Conditions | Phase II RCT; 12 weeks; PF-04447943 25 mg BID; mild-to-moderate AD (MMSE 14-26); n=191 |
Why This Matters
PF-04447943 is the only PDE9A inhibitor with placebo-controlled human efficacy data, enabling researchers to contextualize preclinical findings against a known clinical benchmark.
- [1] Schwam EM, Nicholas T, Chew R, et al. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Curr Alzheimer Res. 2014;11(5):413-421. View Source
